5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide
CAS No.: 1040679-22-8
Cat. No.: VC11945361
Molecular Formula: C25H29ClN4O4
Molecular Weight: 485.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-22-8 |
|---|---|
| Molecular Formula | C25H29ClN4O4 |
| Molecular Weight | 485.0 g/mol |
| IUPAC Name | 5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide |
| Standard InChI | InChI=1S/C25H29ClN4O4/c1-17(2)28-22(31)13-7-8-14-29-24(33)19-10-4-6-12-21(19)30(25(29)34)16-23(32)27-15-18-9-3-5-11-20(18)26/h3-6,9-12,17H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,31) |
| Standard InChI Key | AFEDYJZWQSEPRD-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl |
| Canonical SMILES | CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl |
Introduction
Chemical Identity
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IUPAC Name:
5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide -
Molecular Formula:
C20H24ClN3O4 -
Molecular Weight:
Approximately 421.88 g/mol -
Structure:
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The compound contains a quinazoline core with substitutions at various positions.
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Functional groups include an amide, carbamoyl group, and chlorophenyl moiety.
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Synthesis
The synthesis of this compound typically involves multiple steps, including:
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Formation of the Quinazoline Core:
Starting with a precursor like anthranilic acid or its derivatives, the quinazoline ring is constructed via cyclization reactions. -
Substitution with Chlorophenyl Carbamoyl Moiety:
The introduction of the (2-chlorophenyl)methyl group is achieved through nucleophilic substitution or amidation reactions. -
Final Amide Coupling:
The pentanamide side chain is added using coupling agents such as EDCI or HATU in the presence of a base like DIPEA.
Analytical Characterization
The compound's structure and purity can be confirmed using advanced analytical techniques:
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NMR Spectroscopy (¹H and ¹³C):
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Proton NMR reveals characteristic peaks for the aromatic protons and aliphatic chains.
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Carbon NMR confirms the carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at (M+1).
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Infrared Spectroscopy (IR):
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Strong absorption bands for amide (C=O) stretching around 1650 cm⁻¹.
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Peaks for NH stretching around 3300 cm⁻¹.
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Biological Activity and Applications
Preliminary studies suggest that this compound may exhibit biological activity due to its structural features:
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Potential Enzyme Inhibition:
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The quinazoline core is known to interact with enzyme active sites, making it a candidate for kinase or protease inhibition.
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Anticancer Properties:
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Quinazoline derivatives are often explored for their cytotoxic effects on cancer cells.
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Anti-inflammatory Potential:
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The presence of amide and carbamoyl groups suggests possible interaction with inflammatory pathways.
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Computational Studies
Molecular docking studies can predict the binding affinity of this compound to biological targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Kinase Enzyme | -8.5 |
| COX-2 Enzyme | -7.8 |
These results indicate moderate to strong binding potential, warranting further experimental validation.
Future Directions
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Pharmacokinetics and Toxicology:
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are essential to evaluate drug-likeness.
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Structural Optimization:
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Modifications to improve solubility and bioavailability can enhance therapeutic potential.
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In Vivo Studies:
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Animal models should be used to assess efficacy and safety profiles.
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This compound represents a promising scaffold for drug development due to its versatile chemistry and potential biological activities. Further research could lead to novel therapeutic agents based on this structure.
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